

# **<sup>13</sup>C NMR spectrum of 3-Phenanthrenecarboxylic acid**

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An In-Depth Technical Guide to the <sup>13</sup>C NMR Spectrum of **3-Phenanthrenecarboxylic Acid**

## Abstract

This technical guide provides a comprehensive exploration of the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectrum of **3-phenanthrenecarboxylic acid**, a key molecule in the landscape of polycyclic aromatic hydrocarbons (PAHs). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data presentation. It delves into the foundational principles governing the spectral output, offers a field-proven experimental protocol for data acquisition, and provides a detailed, reasoned analysis of the full carbon skeleton. By integrating theoretical predictions with practical considerations, this guide serves as an authoritative reference for the structural elucidation of **3-phenanthrenecarboxylic acid** and related substituted phenanthrenes.

## Introduction: The Structural Significance of 3-Phenanthrenecarboxylic Acid

Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that form the core of numerous natural products, pharmaceuticals, and advanced materials.<sup>[1]</sup> **3-Phenanthrenecarboxylic acid**, in particular, combines the rigid, planar phenanthrene backbone with a versatile carboxylic acid functional group, making it a valuable synthon for creating complex molecular architectures.

Accurate and unambiguous structural verification is paramount in the development of novel compounds. Among the suite of analytical techniques available,  $^{13}\text{C}$  NMR spectroscopy offers unparalleled insight by providing direct information about the molecule's carbon framework.[2] Each unique carbon atom in a molecule produces a distinct signal, and the position of that signal (its chemical shift) reveals critical details about its local electronic environment, hybridization, and connectivity. This guide will systematically deconstruct the  $^{13}\text{C}$  NMR spectrum of **3-phenanthrenecarboxylic acid**, providing the expertise necessary for its confident identification and characterization.

## Theoretical Framework and Spectral Prediction

Before acquiring an experimental spectrum, a theoretical analysis provides a predictive framework that is essential for accurate data interpretation. The structure of **3-phenanthrenecarboxylic acid**, with its low symmetry, dictates that all 15 carbon atoms are chemically non-equivalent. Therefore, we anticipate observing 15 distinct signals in the proton-decoupled  $^{13}\text{C}$  NMR spectrum.[3]

These signals can be categorized into distinct chemical shift regions:[4][5]

- **Carboxyl Carbon (C15):** The carbon of the  $-\text{COOH}$  group is doubly bonded to one oxygen and singly bonded to another, making it highly deshielded. Its signal is expected to be the furthest downfield, typically appearing in the 165-185 ppm range.[6][7]
- **Aromatic Carbons (C1-C14):** The 14 carbons of the phenanthrene ring system are all  $\text{sp}^2$  hybridized and will resonate in the aromatic region, generally between 120 and 140 ppm.[8]
- **Substituent Effects:** The carboxylic acid group is electron-withdrawing. This property influences the chemical shifts of the aromatic carbons. The carbon directly attached to the substituent (C3, the ipso-carbon) will be significantly affected, as will the carbons in the ortho (C2, C4) and para (C6, C10) positions relative to the substituent.

Below is the numbered structure of **3-phenanthrenecarboxylic acid**, which will be used for all subsequent assignments.

Caption: Numbering scheme for **3-Phenanthrenecarboxylic acid**.

# Experimental Protocol: Acquiring a High-Fidelity $^{13}\text{C}$ NMR Spectrum

The acquisition of a high-quality  $^{13}\text{C}$  NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The low natural abundance (~1.1%) and smaller magnetogyric ratio of the  $^{13}\text{C}$  nucleus make it significantly less sensitive than  $^1\text{H}$  NMR, necessitating protocols that maximize signal detection.[9]

## Step 1: Sample Preparation

- **Analyte & Solvent Selection:** Weigh approximately 20-30 mg of **3-phenanthrenecarboxylic acid**. The choice of deuterated solvent is critical for both solubility and avoiding overwhelming solvent signals. Dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ) is highly recommended due to its excellent solvating power for aromatic carboxylic acids. Alternatively, deuterated chloroform ( $\text{CDCl}_3$ ) can be used, though solubility may be lower.
- **Sample Dissolution:** Transfer the solid into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
- **Homogenization:** Gently warm the sample and vortex or sonicate until the solid is completely dissolved, ensuring a homogenous solution for analysis.
- **Internal Standard:** Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0.00 ppm. However, modern spectrometers can accurately reference the spectrum to the residual solvent signal (e.g., DMSO- $\text{d}_6$  at 39.52 ppm).

## Step 2: Spectrometer Setup and Data Acquisition

The following parameters are based on a 400 MHz NMR spectrometer and should be adjusted as necessary for instruments of different field strengths.

- **Load and Lock:** Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. This step is crucial for maintaining field stability over the long acquisition times required for  $^{13}\text{C}$  NMR.

- **Tuning and Matching:** Tune and match the  $^{13}\text{C}$  probe to the sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection.[\[10\]](#)
- **Acquisition Parameters:**
  - **Pulse Program:** A standard proton-decoupled pulse program with a  $30^\circ$  or  $45^\circ$  pulse angle (e.g., zgpg30) is optimal. Proton decoupling simplifies the spectrum by collapsing all C-H coupling multiplets into sharp singlets and provides a significant sensitivity boost via the Nuclear Overhauser Effect (NOE).[\[5\]](#)
  - **Spectral Width (SW):** Set to a range of at least 220 ppm (e.g., from -10 to 210 ppm) to ensure all signals, particularly the downfield carboxyl carbon, are captured.
  - **Number of Scans (NS):** A minimum of 1024 scans is recommended. For dilute samples or to improve the signal-to-noise ratio for weak quaternary carbon signals, 2048 scans or more may be necessary.
  - **Relaxation Delay (D1):** Set a relaxation delay of 2.0 seconds. Quaternary carbons have longer relaxation times, and an adequate delay is essential for their reliable detection and to avoid signal saturation.[\[11\]](#)

### Step 3: Data Processing

- **Fourier Transformation:** Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
- **Phasing and Baseline Correction:** Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat, artifact-free baseline.
- **Referencing:** Calibrate the chemical shift axis by setting the residual solvent peak to its known value (DMSO- $d_6$ : 39.52 ppm) or the TMS peak to 0.00 ppm.
- **Peak Picking:** Identify and label the chemical shift of each distinct signal.

Caption: Experimental workflow for  $^{13}\text{C}$  NMR analysis.

## Spectral Interpretation and Peak Assignment

The following table presents a representative  $^{13}\text{C}$  NMR spectrum of **3-phenanthrenecarboxylic acid** with detailed assignments. The assignments are based on foundational NMR principles, comparison with data for the parent phenanthrene molecule[12] [13], and known substituent chemical shift (SCS) effects of a carboxylic acid group on an aromatic ring.

Carbon No.	Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment Justification
C15 (-COOH)	167.8	Quaternary (C=O)	Characteristic downfield shift for a carboxylic acid carbon. <a href="#">[7]</a>
C7	134.1	Quaternary	Bridgehead carbon, typically deshielded in polycyclic systems. <a href="#">[12]</a>
C8	131.9	Quaternary	Bridgehead carbon, similar environment to C7.
C3	131.5	Quaternary	Ipsso-carbon attached to the electron-withdrawing -COOH group, causing a downfield shift.
C4a	130.8	Quaternary	Quaternary carbon at a ring fusion.
C10a	130.2	Quaternary	Quaternary carbon at a ring fusion.
C4	129.5	Methine (CH)	Ortho to the -COOH group, deshielded.
C5	128.8	Methine (CH)	
C1	128.6	Methine (CH)	
C9	127.4	Methine (CH)	
C2	127.1	Methine (CH)	Ortho to the -COOH group.
C6	126.9	Methine (CH)	

C10	125.3	Methine (CH)
C4b	123.1	Methine (CH)
C8a	122.8	Methine (CH)

Note: The presented chemical shifts are illustrative and may vary slightly based on solvent, concentration, and experimental conditions.

## Analysis of Key Resonances:

- **The Carboxyl Carbon (C15):** The signal at 167.8 ppm is unequivocally assigned to the carboxyl carbon. This region is unique to carbonyl functionalities, and its specific shift is consistent with a carboxylic acid.[\[4\]](#)
- **Quaternary Carbons (C3, C4a, C4b, C7, C8, C10a):** These six carbons lack attached protons and therefore exhibit no signal in DEPT-135 experiments and often appear with lower intensity in standard  $^{13}\text{C}$  spectra due to longer relaxation times and no NOE enhancement from directly bonded protons. Their assignments are based on comparison to phenanthrene and predictable electronic effects. The ipso-carbon C3 at 131.5 ppm is shifted downfield from a typical aromatic CH carbon due to the direct attachment of the electronegative carboxyl group. The bridgehead carbons C7 and C8 are found at the most downfield positions within the aromatic envelope, a characteristic feature of the phenanthrene core.[\[12\]](#)
- **Methine (CH) Carbons:** The remaining nine signals correspond to the protonated aromatic carbons. The carbons ortho to the carboxylic acid group, C2 (127.1 ppm) and C4 (129.5 ppm), are key to confirming the substituent's position. Their chemical shifts are influenced by the anisotropic and inductive effects of the -COOH group. The remaining CH signals are assigned based on their similarity to the corresponding positions in unsubstituted phenanthrene. Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for definitive, unambiguous assignment of each CH group.

## Conclusion

This guide has provided a comprehensive, in-depth analysis of the  $^{13}\text{C}$  NMR spectrum of **3-phenanthrenecarboxylic acid**, grounded in both theoretical principles and practical

experimental methodology. By understanding the expected number of signals, their characteristic chemical shift ranges, and the logic behind spectral assignment, researchers can confidently utilize  $^{13}\text{C}$  NMR as a powerful tool for structural verification. The detailed protocol and reasoned interpretation presented herein serve as a robust framework for the analysis of this important molecule and provide a transferable skill set for the characterization of other complex aromatic systems.

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